2-Thiokojibiose

Description

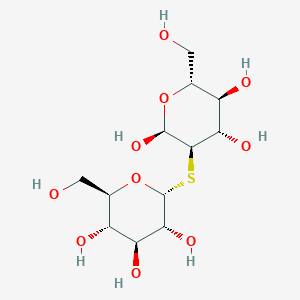

Structure

3D Structure

Properties

CAS No. |

158213-24-2 |

|---|---|

Molecular Formula |

C12H22O10S |

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 |

InChI Key |

LZOBVHNAVZABHO-LFWCVFAXSA-N |

SMILES |

C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Synonyms |

2-thiokojibiose 2-thiokojibiose, (beta)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Thiokojibiose

Established Synthetic Routes to 2-Thiokojibiose and its Anomers

The synthesis of thiodisaccharides like this compound typically relies on the coupling of a glycosyl donor with a suitable glycosyl acceptor that has a thiol group at the desired position. A key example that illustrates this approach is the synthesis of a thio analogue of n-propyl kojibioside, where an inter-glycosidic oxygen atom is replaced by sulfur. nih.gov

SN2 Reaction Mechanisms in Thiodisaccharide Synthesis

The formation of the thioether bond in this compound synthesis is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophilic thiol attacks an electrophilic carbon atom, leading to the displacement of a leaving group. nih.gov This reaction proceeds with an inversion of configuration at the electrophilic center. The efficiency and stereochemical outcome of the SN2 reaction are influenced by several factors, including the nature of the nucleophile, the electrophile, the leaving group, and the solvent.

Glycosylation Reactions Utilizing Thio-Linked Disaccharide Precursors

A common strategy for the synthesis of this compound and its analogues involves the glycosylation of a 2-thiol glucopyranosyl acceptor. For instance, in the synthesis of the n-propyl kojibioside thio-analogue, a 2-thiol glucopyranosyl acceptor was reacted with a trichloroacetimidate derivative of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose. nih.gov This glycosylation reaction yielded the α-linked disaccharide stereoselectively. nih.gov The choice of activating agent for the glycosyl donor is crucial for the success of the glycosylation reaction.

The reaction of a 2-thiol glucopyranosyl acceptor with a different glycosyl donor, the trichloroacetimidate of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, resulted in a mixture of α and β disaccharides. nih.gov This highlights the significant impact of the protecting groups on the stereochemical outcome of the glycosylation.

Deprotection Strategies and Associated Chemical Challenges

Following the successful coupling of the two sugar units, the protecting groups must be removed to afford the final this compound. The choice of deprotection strategy is dictated by the nature of the protecting groups used in the synthesis.

In the case of the n-propyl kojibioside thio-analogue synthesized with benzyl protecting groups, deprotection was achieved through hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method effectively removes benzyl ethers to yield the free hydroxyl groups.

Common challenges in deprotection include the potential for side reactions and the incomplete removal of protecting groups. The stability of the newly formed thiodisaccharide linkage under the deprotection conditions must also be considered to prevent cleavage of the desired product.

Stereoselective Synthesis Approaches for Alpha- and Beta-Anomers

The stereochemical control at the anomeric center is a critical aspect of this compound synthesis. The formation of either the α- or β-anomer is influenced by the protecting groups on the glycosyl donor.

As demonstrated in the synthesis of the n-propyl kojibioside thio-analogue, the use of a 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose trichloroacetimidate donor resulted in the stereoselective formation of the α-linked disaccharide. nih.gov In contrast, when a 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose trichloroacetimidate donor was used, a mixture of α and β anomers was obtained, with the β-anomer being the major product. nih.gov Evidence suggests the formation of an orthoester intermediate plays a role in the formation of the β-disaccharide in the latter case. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthetic methodologies developed for this compound can be adapted to produce a variety of analogues and derivatives with modified structures and potential applications, such as glucosidase inhibitors.

Synthesis of Sulfur Analogues of n-Propyl Kojibioside

A notable example is the synthesis of the α-D-Glcp-(1-S-2)-β-D-Glcp-(1-OPr) disaccharide, a thio analogue of n-propyl kojibioside. nih.gov This compound was synthesized for evaluation as a potential glucosidase inhibitor. nih.gov The key synthetic steps are outlined in the table below. nih.gov

| Step | Reactants | Key Reagents/Conditions | Product |

| Glycosylation | 2-thiol glucopyranosyl acceptor and 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose trichloroacetimidate | - | Protected α-linked disaccharide |

| Deprotection | Protected α-linked disaccharide | Hydrogenolysis (Pd/C) | α-D-Glcp-(1-S-2)-β-D-Glcp-(1-OPr) |

This synthesis demonstrates a successful application of the principles of thiodisaccharide synthesis to create a specific analogue with potential biological activity.

Preparation of Dithioanalogues

The synthesis of dithioanalogues, where a second oxygen atom in the carbohydrate scaffold is replaced by sulfur, represents a significant modification that can profoundly alter the molecule's properties. One established approach to introduce a second sulfur atom involves the SN2 substitution of a suitable leaving group, such as a triflate, at a specific position on a protected monosaccharide. mdpi.com This intermediate can then be used in a subsequent glycosylation step. For instance, the synthesis of a 1,3-dithio-analogue has been described through this pathway. mdpi.com Another strategy involves the ring-opening of sugar thiiranes (episulfides) with a thiol nucleophile, which has been successfully employed in the synthesis of branched dithiotrisaccharides. conicet.gov.ar This reaction typically involves the attack of a thiolate on the less substituted carbon of the thiirane ring. conicet.gov.ar

Table 1: Representative Reaction for Dithioanalogue Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type |

|---|---|---|---|

| Glycosyl triflate | Thiolated glycosyl donor | Base (e.g., Pyridine) | Dithiodisaccharide |

Thio-Glycosidic Linkage Formation with Varied Glycosyl Donors and Acceptors

The core of the this compound synthesis is the formation of the S-glycosidic linkage. khanacademy.orglibretexts.org Thioglycosides are versatile building blocks for oligosaccharide synthesis due to their stability and the multitude of available activation methods. nih.gov The anomeric sulfur atom can be activated by mild thiophilic reagents, allowing for controlled glycosylation. nih.gov Thioimidates have also emerged as valuable glycosyl donors, which can be activated either directly at the sulfur atom or remotely via nitrogen. nih.govresearchgate.net The choice of activator is critical for the success of the glycosylation. researchgate.net While highly toxic reagents like methyl trifluoromethanesulfonate (MeOTf) have been traditionally used, milder and less toxic alkylating reagents are now favored. nih.gov The formation of the specific α-(1→2) linkage required for this compound can also be achieved enzymatically, as dextransucrase from Streptococcus sanguis has been shown to synthesize α-(1→2) glycosidic linkages in acceptor-dependent reactions. nih.gov

Table 2: Overview of Glycosylation Components for Thio-Linkage Formation

| Component | Examples | Role in Reaction |

|---|---|---|

| Glycosyl Donors | Thioglycosides (S-alkyl, S-aryl), Thioimidates (S-pyridyl, S-benzoxazolyl) nih.gov | Provides the electrophilic anomeric carbon for linkage. |

| Glycosyl Acceptors | Protected glucose with free C2-OH | Provides the nucleophilic hydroxyl group. |

| Activation Systems | MeOTf, BnOTCAI/TfOH nih.gov, NBS/Bi(OTf)₃ acs.org | Activates the leaving group on the donor. |

Synthesis of Acetylated Derivatives

Acetylation is a common strategy in carbohydrate chemistry to protect hydroxyl groups, influencing the reactivity and solubility of the sugar. Per-O-acetylated derivatives of thioglycosides can be prepared through various methods. An improved one-step method involves the direct reaction of per-O-acetylated glycoses with potassium thioacetate in the presence of BF₃·Et₂O to yield 1-glycosyl thioacetates. researchgate.net Alternatively, alcohols and thiols can displace a 1-O-acetyl group from thio-sugar precursors in the presence of an acid catalyst like toluene-p-sulphonic acid. rsc.org

Beyond chemical methods, enzymatic approaches offer high selectivity. Candida antarctica Lipase-B (CAL-B) has been used for the selective acetylation of unprotected thioglycosides, allowing for the synthesis of specifically protected derivatives, such as 2,6-di-O-acetyl-1-thio-β-D-galactopyranoside, under mild conditions. acs.org

Table 3: Methods for Acetylation of Thio-sugars

| Method | Key Reagents/Catalyst | Product Type |

|---|---|---|

| Chemical Acetylation | Potassium thioacetate / BF₃·Et₂O researchgate.net | Per-O-acetylated 1-glycosyl thioacetate |

| Acid-Catalyzed | Toluene-p-sulphonic acid rsc.org | O-Glycosides from 1-O-acetyl thio-sugar |

Novel Glycosylation Methodologies Relevant to this compound Synthesis

The continuous development of new glycosylation methods is crucial for improving the efficiency and stereoselectivity of complex carbohydrate synthesis. rsc.org Several novel approaches are particularly relevant for the synthesis of thioglycosides like this compound.

One innovative strategy is strain-release glycosylation, which uses a donor-acceptor cyclopropane (DAC) incorporated into the glycosyl donor. This method enhances the reactivity of the donor, allowing glycosylation to proceed efficiently, even with typically "disarmed" thioglycoside donors that are slow to react under other conditions. springernature.com

New activation systems for thioglycosides offer milder and safer alternatives to traditional promoters. A recently developed method uses benzyl trichloroacetimidate (BnOTCAI) in the presence of catalytic triflic acid (TfOH) for the activation of thioglycosides and thioimidates. nih.gov This system provides excellent yields with reactive substrates and is a much milder alkylating system than MeOTf. nih.gov Another novel and inexpensive combined system utilizes stoichiometric N-bromosuccinimide (NBS) with catalytic bismuth(III) triflate (Bi(OTf)₃) for the rapid and efficient activation of a wide range of thio- and selenoglycoside donors. acs.org These advanced methodologies provide powerful tools that could be applied to overcome challenges in the stereoselective synthesis of this compound.

Structural Elucidation and Conformational Analysis in 2 Thiokojibiose Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone of molecular structure determination. For a complex molecule like 2-Thiokojibiose, a combination of techniques is employed, each providing unique and complementary pieces of information to assemble a complete structural and conformational profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. nih.gov For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, NOESY) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for defining the molecule's conformation.

Key NMR parameters used in the conformational analysis of thiodisaccharides include:

Chemical Shifts (δ) : The ¹³C NMR spectrum provides critical confirmation of the thioglycosidic linkage. The carbon atom bonded to the interglycosidic sulfur (C-2) exhibits a characteristic upfield shift (to a lower ppm value) compared to its oxygenated counterpart in kojibiose (B1673742), a direct result of the shielding effect of the sulfur atom. conicet.gov.ar Similarly, the anomeric carbon involved in the thioglycosidic bond (C-1') resonates at a higher field than in a typical O-glycosidic bond. conicet.gov.ar

Vicinal Coupling Constants (³JHH) : The magnitude of the coupling constants between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship. slu.se In the pyranose rings of this compound, large coupling constants (typically 9–11 Hz) between ring protons indicate a trans-diaxial arrangement, which is definitive for establishing the stable ⁴C₁ chair conformation of the glucose residues. nih.govacs.orgresearchgate.net

| Parameter | Typical Value/Observation | Structural Information Derived |

|---|---|---|

| ¹³C Chemical Shift of C-S | Upfield shift (e.g., 45-50 ppm) | Confirms the presence of the C-S bond in the thioglycosidic linkage. conicet.gov.ar |

| ³JH1,H2 | ~8-10 Hz | Indicates a trans-diaxial relationship, confirming the β-anomeric configuration. conicet.gov.ar |

| ³JH,H (ring protons) | Large values (~9-11 Hz) | Confirms the ⁴C₁ chair conformation of the pyranose rings. researchgate.net |

| Inter-residue NOEs (e.g., H-1' to H-2, H-3) | Presence of specific cross-peaks | Defines the spatial arrangement and torsion angles (Φ/Ψ) around the thioglycosidic bond. conicet.gov.ar |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. conicet.gov.ar For this compound, Electrospray Ionization (ESI) is a common method to generate gas-phase ions of the molecule with minimal degradation.

High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, allowing for the confirmation of its elemental formula. Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound is isolated and then fragmented, typically through collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then analyzed to reveal details about the molecule's structure. The primary fragmentation event for thiodisaccharides is the cleavage of the C-S glycosidic bond, leading to the formation of a glycosyl cation (oxocarbenium ion), which provides definitive evidence of the constituent monosaccharide units. researchgate.netnih.gov

| Fragment Ion (m/z) | Plausible Identity | Fragmentation Pathway |

|---|---|---|

| [M+Na]⁺ (365.08) | Sodium adduct of the intact molecule | Ionization |

| 163.04 | Glucosyl oxocarbenium ion fragment | Cleavage of the thioglycosidic bond |

| 179.05 | Thioglucosyl fragment | Cleavage of the thioglycosidic bond |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its structural features. Advanced techniques such as cryogenic infrared ion spectroscopy can even be used to probe the detailed structure of related glycosyl cations in the gas phase. nih.govethz.ch

The key functional groups and their expected IR absorption regions are:

O-H Stretching : A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups on the sugar rings.

C-H Stretching : Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the pyranose rings.

C-O Stretching : Multiple strong bands in the fingerprint region, typically between 1000-1200 cm⁻¹, associated with the C-O single bonds of the alcohols and the pyranose ether linkage.

C-S Stretching : A weaker absorption band, typically found in the 600-800 cm⁻¹ range, which can be indicative of the thioglycosidic linkage.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (Broad) |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Ether/Alcohol (C-O) | Stretching | 1200 - 1000 |

| Thioether (C-S) | Stretching | 800 - 600 (Weak) |

Stereochemical Investigations of this compound and Related Thiosugars

The stereochemistry of this compound—the specific three-dimensional arrangement of its atoms—is a critical determinant of its properties. Investigations focus on confirming the configuration of each chiral center and the geometry of the anomeric linkages. NMR spectroscopy is the primary tool for these investigations in solution.

The stereochemistry of the pyranose rings is confirmed as the D-gluco configuration by analyzing the proton-proton coupling constants. A pattern of large, trans-diaxial couplings around the ring is the signature of the glucose stereochemistry in a ⁴C₁ chair conformation. conicet.gov.ar

The stereochemistry of the thioglycosidic linkage (α or β) is also determined from NMR data. For a β-linkage, as would be expected in an analog of kojibiose, the anomeric proton (H-1') would show a large coupling constant (³JH1',H2' ≈ 8–10 Hz) due to its axial orientation and trans-diaxial relationship with H-2'. conicet.gov.ar Furthermore, 2D NOESY experiments provide unambiguous proof. For instance, the observation of NOE contacts between H-1' of one residue and protons on the adjacent ring can definitively establish the relative orientation and thus the stereochemistry of the linkage. conicet.gov.ar The stereochemical outcome of synthetic reactions that produce thiodisaccharides is highly dependent on factors like solvent, temperature, and protecting groups, making such detailed analysis essential. nih.govacs.org

Conformational Dynamics and Energetic Minima Investigations

While spectroscopic methods can define the most populated structure of this compound, the molecule is not static. The pyranose rings can exhibit some flexibility, and more importantly, there is rotation around the thioglycosidic bond. This conformational dynamism is investigated through a combination of experimental NMR data and computational molecular modeling.

The conformation around the C1'-S-C2-C3 linkage is defined by two main torsion angles, Φ (H1'-C1'-S-C2) and Ψ (C1'-S-C2-H2). Compared to O-glycosides, thioglycosides exhibit enhanced conformational flexibility around the glycosidic bond. smolecule.com This is due to the longer C-S bond length (approx. 1.8 Å) compared to the C-O bond (approx. 1.4 Å), which reduces torsional strain and lowers the energy barriers for rotation. smolecule.com

Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface (PES) of the molecule as a function of the Φ and Ψ angles. ub.edu These calculations identify the low-energy conformations, or energetic minima, that the molecule is most likely to adopt. The results of these simulations are then validated by comparing them with experimental data. For example, the distances predicted by the computationally derived low-energy conformers can be correlated with the intensity of experimentally observed NOEs from NMR spectroscopy. conicet.gov.ar Studies on similar thiodisaccharides have shown that the molecule often exists in an equilibrium of several low-energy conformations (e.g., syn-Φ/syn-Ψ, syn-Φ/anti-Ψ), which can be confirmed by specific inter-residue NOE contacts. conicet.gov.ar

Enzymatic Interactions and Glycobiological Studies of 2 Thiokojibiose

Inhibition of Glycoprotein (B1211001) Processing Enzymes

Thiodisaccharides, such as 2-Thiokojibiose, are recognized as glycomimetics, which are structural and functional mimics of carbohydrates. researchgate.net This mimicry allows them to interact with enzymes that normally process natural sugars, but their inherent stability to enzymatic cleavage often leads to enzyme inhibition. researchgate.netresearchgate.net

Thio-oligosaccharides represent a class of carbohydrate analogues where the interglycosidic oxygen is replaced by a sulfur atom. researchgate.net This substitution renders them resistant to the metabolic processes mediated by glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. researchgate.net The inhibitory action of thiodisaccharides stems from their ability to mimic the transition state of the natural substrate during enzymatic cleavage. sfu.ca Glycosidases typically function through a mechanism involving acid/base catalysis to cleave the C-O bond. The presence of a more stable C-S bond in thiodisaccharides prevents this hydrolysis, allowing the molecule to bind to the enzyme's active site and act as an inhibitor. The effectiveness and inhibitory strength of these compounds are highly dependent on their specific stereochemistry and the substitution patterns on the sugar rings. rsc.org

Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to a glycosyl acceptor molecule. The interaction of thiodisaccharides with these enzymes has been a subject of study to understand substrate specificity and tolerance.

In a study involving N-acetylglucosaminyltransferase-V (GlcNAcT-V), thio-analogs of a trisaccharide acceptor were synthesized and evaluated. researchgate.net The research demonstrated that GlcNAcT-V could tolerate the substitution of the natural oxygen linkage with a sulfur linkage. The thio-analogs were found to be successful acceptors for the enzymatic transfer of a GlcNAc residue. However, the kinetic parameters were altered compared to the natural substrate; the thio-analogs exhibited higher Kₘ values, suggesting a lower binding affinity for the enzyme, but also showed a two- to three-fold increase in the maximal reaction velocity (Vₘₐₓ). researchgate.net This indicates that while glycosyltransferases can interact with and process thiodisaccharides, the nature of the interglycosidic bond significantly influences the enzyme kinetics. researchgate.net

Kinetic studies are essential for quantifying the inhibitory potency of compounds like this compound. These studies determine the mode of inhibition and the inhibitor constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition.

An analogue of this compound, propyl 2-S-β-kojibioside, was synthesized and evaluated for its inhibitory activity against Glucosidase II. sfu.ca The kinetic analysis revealed that this compound acts as a competitive inhibitor of the enzyme. sfu.ca Competitive inhibition means that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate. The study determined the inhibition constant (Kᵢ) for this interaction to be 1.0 mM. sfu.ca

| Compound | Enzyme | Inhibition Type | Kᵢ Value | Source |

|---|---|---|---|---|

| Propyl 2-S-β-kojibioside | Glucosidase II | Competitive | 1.0 mM | sfu.ca |

Modulation of Biochemical Processes via Glycomimetic Functionality

The core principle behind the biological activity of this compound is its function as a glycomimetic. researchgate.net By substituting the interglycosidic oxygen with sulfur, the molecule becomes a stable mimic of the natural disaccharide, kojibiose (B1673742). researchgate.net This stability is the key to its ability to modulate biochemical processes.

Glycosidases, which are ubiquitous in biological systems, cannot hydrolyze the thio-glycosidic bond. researchgate.net Therefore, when this compound is introduced into a system where kojibiose or similar α(1→2) linked glucose structures are recognized, it can bind to the relevant enzymes or protein receptors without being subsequently cleaved and processed. This allows it to act as a persistent competitive inhibitor or a stable probe, effectively interrupting metabolic or signaling pathways that depend on the processing of its natural oxygen-linked counterpart.

Carbohydrate-Protein Recognition Studies

Carbohydrate-protein interactions are fundamental to a vast array of biological events, including cell-cell recognition, immune responses, and host-pathogen interactions. nih.govnih.gov These interactions are often characterized by high specificity but relatively weak binding affinities. researchgate.net Studying these recognition events is often complicated by the enzymatic degradation of the carbohydrate ligands.

Thio-oligosaccharides serve as crucial tools in glycobiology for this reason. researchgate.net Their resistance to hydrolysis allows them to be used as stable probes to study the binding and recognition events between carbohydrates and proteins, such as lectins. researchgate.netnih.gov By using a non-hydrolyzable mimic like this compound, researchers can investigate the structural and conformational requirements of a protein's carbohydrate-binding site without the ligand being destroyed during the experiment. These stable analogues facilitate techniques like X-ray crystallography and NMR studies to elucidate the precise nature of the interactions, such as hydrogen bonding and CH/π stacking, that govern recognition. researchgate.netmdpi.com

Specific Enzymatic Pathway Interactions (e.g., Glucosidase II)

One of the most significant and specific interactions identified for a this compound analogue is with Glucosidase II. sfu.ca Glucosidase II is a key enzyme in the N-linked glycoprotein processing pathway located in the endoplasmic reticulum (ER). nih.govdntb.gov.ua Its function is to sequentially cleave the two innermost α-1,3-linked glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred onto newly synthesized polypeptides. dntb.gov.ua This trimming process is a critical step in the quality control cycle of protein folding, signaling whether a glycoprotein is properly folded and can proceed with secretion or if it needs to be retained in the ER for refolding or degradation. nih.gov

Kinetic studies have demonstrated that propyl 2-S-β-kojibioside, an analogue of this compound, competitively inhibits Glucosidase II. sfu.ca By mimicking the structure of the natural substrate, the thio-disaccharide binds to the active site of Glucosidase II, preventing it from processing nascent glycoproteins. This targeted inhibition disrupts the protein folding and quality control machinery within the ER, highlighting the potential of such compounds to specifically modulate this crucial cellular pathway.

Advanced Analytical Research Techniques for 2 Thiokojibiose Analysis

Chromatographic Separations

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into individual components. For a polar, non-volatile molecule like 2-Thiokojibiose, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) serve distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity verification of this compound. acs.org Its high resolving power makes it superior for separating the target thiosaccharide from structurally similar impurities, starting materials, and by-products from a synthesis reaction.

Purity Assessment: Analytical HPLC is employed to determine the purity of a this compound sample with high accuracy. Reversed-phase HPLC is a commonly used mode, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By analyzing the resulting chromatogram, the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Isolation: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. teledynelabs.comspringernature.comevotec.com This technique is essential for isolating significant quantities of highly pure this compound from crude reaction mixtures. teledynelabs.com Fractions are collected as they exit the column, and those containing the desired compound are pooled. The robustness and versatility of preparative HPLC make it a mainstay in the purification of complex carbohydrates and their derivatives. springernature.comnih.gov

| Parameter | Typical Condition for Thiosaccharide Analysis |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Application | Purity determination and preparative isolation |

While HPLC is paramount for quantitative analysis and purification, both GC and TLC offer practical advantages for specific analytical tasks involving this compound.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of sugars and thiosugars, this compound cannot be analyzed directly. researchgate.net It must first undergo a derivatization process to convert its polar hydroxyl (-OH) and thiol (-SH) groups into less polar, more volatile functional groups. researchgate.netgoogle.com Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, or acetylation. google.comsigmaaldrich.comyoutube.com Once derivatized, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and identification. nih.gov

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective planar chromatography technique used for qualitative analysis. creative-biolabs.com It is often used to monitor the progress of a chemical reaction, to quickly screen for the presence of this compound in fractions, or to determine an optimal solvent system for column chromatography. jocpr.com A sample is spotted onto a plate coated with a stationary phase, typically silica gel, and developed in a sealed chamber with a suitable mobile phase. jocpr.com Because sugars are not typically UV-active, visualization is achieved by spraying the plate with a chemical reagent (e.g., p-anisaldehyde or thymol/sulfuric acid) followed by heating, which produces colored spots. epfl.ch

| Technique | Primary Application for this compound | Key Considerations |

|---|---|---|

| Gas Chromatography (GC) | High-resolution separation and identification of impurities | Requires chemical derivatization (e.g., silylation) to increase volatility |

| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and fraction screening | Requires post-separation staining/visualization for detection |

Electrophoretic Methods in Thiosaccharide Analysis

Electrophoresis separates molecules based on their migration in an electric field. nih.gov Capillary Electrophoresis (CE) is a particularly powerful technique for thiosaccharide analysis due to its extremely high efficiency and resolution. nih.govwikipedia.org In CE, separation occurs inside a narrow fused-silica capillary filled with a buffer. Analytes are separated based on their charge-to-size ratio. nih.gov

For neutral thiosaccharides like this compound, derivatization may be employed to introduce a charge, allowing for migration and separation. Alternatively, separation can be achieved by forming charged complexes with borate ions in the buffer. The thiol group also provides a potential target for specific derivatization or detection methods. nih.gov When coupled with highly sensitive detection systems, such as Laser-Induced Fluorescence (LIF), CE can detect minute quantities of thiosaccharides, making it ideal for analyzing precious samples. nih.govspringernature.com The high resolving power of CE allows it to separate even closely related isomers, offering a significant advantage for detailed purity profiling and characterization of thiosaccharides. nih.gov

Development of Bioanalytical Methods for Thiosugars

The quantitative determination of thiosugars, such as this compound, in biological matrices is essential for understanding their pharmacokinetic and pharmacodynamic profiles. The development of robust bioanalytical methods is a critical and often challenging process due to the unique chemical properties of these compounds and the complexity of the biological samples in which they are analyzed. nih.gov The primary goals of these methods are to ensure selectivity, sensitivity, accuracy, and precision in measuring the concentration of the target analyte. nih.gov

Bioanalytical method development for thiosugars typically involves a multi-step process that begins with understanding the physicochemical properties of the analyte. europa.eu This knowledge informs the selection of appropriate sample preparation techniques, chromatographic conditions, and detection methods. A significant challenge in the analysis of thiosugars is their potential for oxidation and other chemical transformations during sample collection, storage, and analysis. ijpsjournal.com Therefore, careful consideration must be given to sample stabilization.

The validation of a bioanalytical method is a crucial step to demonstrate its reliability and suitability for its intended purpose. europa.eufda.gov This process involves a series of experiments to evaluate parameters such as selectivity, linearity, accuracy, precision, recovery, and stability, following guidelines established by regulatory agencies. europa.euich.org

Detailed Research Findings

While specific bioanalytical methods for this compound are not extensively detailed in the public domain, the principles for their development can be inferred from research on other thioglycosides and thiosugars. The general approach involves optimizing sample extraction and purification, followed by separation and detection using advanced analytical instrumentation.

Sample Preparation

A critical aspect of bioanalytical method development is the preparation of the biological sample to remove interfering substances and concentrate the analyte of interest. nih.gov The choice of sample preparation technique depends on the nature of the biological matrix (e.g., plasma, urine, tissue) and the physicochemical properties of the thiosugar. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins from the sample. gcms.cz | Simple, fast, and inexpensive. gcms.cz | Less clean extracts, potential for matrix effects. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. ijpsjournal.com | Cleaner extracts than PPT, can handle larger sample volumes. | Can be labor-intensive and may use large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. ijpsjournal.com | High selectivity, high concentration factor, cleaner extracts. ijpsjournal.com | Can be more expensive and method development can be more complex. researchgate.net |

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of thiosugars in biological matrices due to its high sensitivity and selectivity. nih.govresearchgate.net Reversed-phase liquid chromatography is commonly employed for the separation of these polar compounds, often with the use of specific column chemistries and mobile phase modifiers to achieve optimal retention and peak shape.

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov The fragmentation patterns of thioglycosides in the mass spectrometer are crucial for identifying these specific transitions. libretexts.orgwikipedia.org Common fragmentation pathways involve cleavage of the glycosidic bond and fragmentation within the sugar ring. researchgate.netnih.gov

| Parameter | Typical Conditions for Thioglycoside Analysis |

|---|---|

| LC Column | Reversed-phase C18 or specialized polar-embedded columns |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte structure. nih.gov |

| MS Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap). |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. nih.gov |

Method Validation

A comprehensive validation of the bioanalytical method is performed to ensure its reliability. nih.gov Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration. mdpi.com

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. ich.org

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. ich.orgich.org

The development and validation of bioanalytical methods for thiosugars like this compound are governed by strict regulatory guidelines to ensure the quality and integrity of the data generated in preclinical and clinical studies. europa.eufda.gov

Theoretical and Computational Chemistry Approaches to 2 Thiokojibiose

Molecular Modeling for Conformational Landscape Exploration

The conformational preferences of disaccharides are primarily defined by the torsion angles phi (Φ) and psi (Ψ) of the glycosidic bond. Molecular mechanics (MM) force fields, specifically parameterized for carbohydrates, are often employed in molecular dynamics (MD) simulations to map the potential energy surface of the molecule as a function of these torsion angles. These simulations can reveal the low-energy conformations that 2-thiokojibiose is most likely to adopt in solution. For thioglycosides, the longer C-S and S-C bonds and the different bond angles compared to a typical C-O-C glycosidic linkage will result in a distinct conformational map compared to its parent compound, kojibiose (B1673742).

Key Research Findings from Molecular Modeling Studies:

Glycosidic Linkage Flexibility: MD simulations can quantify the flexibility of the thio-glycosidic bond, providing insights into the range of motion and the barriers to rotation between different conformational states.

Intramolecular Hydrogen Bonding: Modeling can identify and characterize potential intramolecular hydrogen bonds that stabilize certain conformations. The presence and strength of these interactions are critical in determining the dominant shapes of this compound in different solvent environments.

Solvent Effects: Explicit solvent models in MD simulations allow for the investigation of how interactions with water molecules influence the conformational equilibrium. The less polar nature of the thioether linkage compared to an ether linkage may lead to different solvation patterns and, consequently, altered conformational preferences.

| Computational Method | Key Parameter Investigated | Typical Finding for Thioglycosides |

|---|---|---|

| Molecular Dynamics (MD) | Φ/Ψ Torsion Angles | Altered potential energy surface compared to O-glycosides, often showing a wider range of accessible low-energy conformations. |

| Metadynamics | Free Energy Landscape | Provides a quantitative measure of the relative stability of different conformational basins and the energy barriers between them. |

| Replica Exchange MD | Enhanced Conformational Sampling | Overcomes energy barriers to more thoroughly explore the conformational space and identify rare but potentially important conformations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound. stenutz.eu These methods are crucial for understanding the distribution of electrons within the molecule, the nature of the chemical bonds, and its intrinsic reactivity.

DFT calculations can be used to optimize the geometry of this compound, providing precise information about bond lengths, bond angles, and torsional angles in the gas phase or with implicit solvent models. stenutz.eu This information is valuable for refining the parameters used in molecular mechanics force fields. Furthermore, quantum chemical methods can compute a variety of electronic properties that are not accessible through classical modeling.

Key Insights from Quantum Chemical Calculations:

Partial Atomic Charges: Calculation of partial atomic charges reveals the electron distribution across the molecule. The sulfur atom in the thio-glycosidic linkage will have a different partial charge compared to the oxygen in kojibiose, which has implications for its ability to act as a hydrogen bond acceptor and its interactions with other molecules.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides an estimate of the chemical stability and the energy required for electronic excitation.

Glycosidic Bond Stability: Quantum chemical calculations can be used to determine the bond dissociation energy of the thio-glycosidic linkage, providing a measure of its stability compared to the O-glycosidic bond in kojibiose. This is particularly relevant for understanding its resistance to enzymatic or chemical hydrolysis.

| Quantum Chemical Method | Calculated Property | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry | Provides accurate bond lengths and angles for the thio-glycosidic linkage. |

| DFT/NBO Analysis | Natural Bond Orbital Charges | Quantifies the electron distribution and polarity of the molecule. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predicts the molecule's response to UV-Vis light and its photochemical properties. |

Computational Insights into Enzyme-Ligand Interactions

Understanding how this compound interacts with enzymes, such as glycosidases, is crucial for its potential applications. nih.gov Computational methods like molecular docking and molecular dynamics simulations are widely used to predict and analyze these interactions at the molecular level. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For this compound, docking studies can identify the most likely binding pose within the active site of a glycosidase and provide an estimate of the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the enzyme-ligand complex.

Following docking, molecular dynamics simulations of the enzyme-2-thiokojibiose complex can provide a dynamic view of the binding process and the stability of the interactions over time. nih.gov These simulations can reveal conformational changes in both the ligand and the enzyme upon binding and can be used to calculate the free energy of binding with greater accuracy.

Key Findings from Enzyme-Ligand Interaction Studies:

Binding Mode Analysis: Docking and MD simulations can elucidate the specific orientation of this compound in the enzyme's active site, highlighting which hydroxyl groups and which parts of the pyranose rings are involved in key interactions with amino acid residues.

Role of the Thio-Glycosidic Linkage: Computational studies can specifically probe the role of the sulfur atom in the binding process. For instance, it can be determined whether the sulfur atom participates in favorable interactions with the protein or if its presence sterically or electronically disfavors binding compared to an oxygen atom.

Mechanism of Inhibition: For glycosidase inhibitors, computational methods can help to understand the mechanism of inhibition. For example, if this compound acts as a competitive inhibitor, simulations can show how it occupies the active site and prevents the binding of the natural substrate. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the enzymatic reaction mechanism and how the presence of the sulfur atom affects the catalytic steps.

| Computational Approach | Information Gained | Implication for this compound |

|---|---|---|

| Molecular Docking | Binding Pose and Affinity Score | Predicts how this compound fits into an enzyme's active site and provides an initial estimate of its inhibitory potential. nih.govnih.gov |

| Molecular Dynamics (MD) | Stability of Enzyme-Ligand Complex | Assesses the dynamic stability of the predicted binding pose and identifies key persistent interactions. nih.gov |

| Free Energy Calculations (e.g., MM/PBSA) | Binding Free Energy | Offers a more quantitative prediction of the binding affinity and the contributions of different energy terms to binding. |

Future Directions in 2 Thiokojibiose Research

Development of Advanced Synthetic Strategies for Complex Thiosaccharide Architectures

The synthesis of complex carbohydrates remains a significant challenge in organic chemistry. Future work on 2-thiokojibiose will likely focus on moving beyond traditional methods to embrace more efficient and versatile synthetic strategies. The development of chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the flexibility of chemical synthesis, represents a particularly promising avenue. nih.govnih.gov

One-pot multi-enzyme (OPME) systems are expected to play a crucial role. nih.gov These systems allow for the sequential action of multiple enzymes in a single reaction vessel, enabling the construction of complex oligosaccharides from simple precursors without the need for isolating intermediates. nih.gov This strategy could be adapted for this compound derivatives, facilitating the rapid generation of a library of analogs with diverse functionalities. Such approaches minimize the need for extensive protecting group manipulations, a common bottleneck in traditional carbohydrate synthesis. nih.gov

Furthermore, the development of novel glycosylation methods that offer high stereoselectivity and regioselectivity will be essential. nih.govresearchgate.net This includes the exploration of new catalysts and reaction conditions to control the formation of the critical thioglycosidic bond. By creating more robust and predictable synthetic routes, researchers can assemble increasingly complex thiosaccharide architectures, including branched structures and glycoconjugates, which are vital for probing more intricate biological interactions. vanderbilt.edu

| One-Pot Multi-Enzyme (OPME) Systems | Multiple enzymatic reactions occur sequentially in a single vessel to build complex structures. nih.gov | Highly efficient, reduces purification steps, cost-effective for sugar nucleotide generation. nih.govyoutube.com | Requires careful optimization of reaction conditions for all enzymes. |

Elucidation of Novel Biological Roles and Target Identification

While some thioglycosides are known to act as metabolic inhibitors of glycan biosynthesis, the full spectrum of biological roles for compounds like this compound is largely unexplored. nih.govnih.govacs.org Future research will need to employ a range of sophisticated techniques to identify their specific cellular targets and elucidate their mechanisms of action.

Target identification can be approached through direct biochemical methods, such as affinity chromatography. nih.govnih.govresearchgate.net This involves immobilizing a this compound derivative on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. researchgate.net Additionally, label-free methods, like the drug affinity responsive target stability (DARTS) assay, which identifies targets based on their stabilization against proteolysis upon ligand binding, offer an alternative that does not require chemical modification of the small molecule. nih.govresearchgate.net

Genetic interaction screens and computational inference methods provide complementary approaches. nih.govbroadinstitute.org Genetic screens can identify genes that, when mutated, alter the cellular response to this compound, pointing to potential pathways and targets. broadinstitute.org Computational methods can predict potential protein-small molecule interactions based on the three-dimensional structures of proteins, helping to narrow down the list of candidate targets for experimental validation. nih.gov Uncovering these interactions is the first step toward understanding new biological functions and potential therapeutic applications for this compound and its analogs. researchgate.net

Table 2: Key Methodologies for Small Molecule Target Identification

| Methodology | Principle | Key Advantages |

|---|---|---|

| Affinity-Based Pull-Down | A tagged small molecule is used to selectively isolate its binding proteins from a complex mixture. researchgate.net | Direct identification of binding partners. |

| Label-Free Methods (e.g., DARTS, CETSA) | Exploits the principle that a small molecule binding to its target protein can alter the protein's stability (e.g., to proteases or heat). researchgate.net | Does not require modification of the small molecule, which can alter its activity. |

| Genetic Interaction Screens | Identifies genetic modifications that enhance or suppress the phenotype caused by the small molecule. nih.govbroadinstitute.org | Uncovers functional relationships and pathways. |

| Computational Inference | Uses algorithms and structural databases to predict potential binding partners based on chemical structure and protein modeling. nih.govbroadinstitute.org | High-throughput and cost-effective for generating hypotheses. |

Integration of Multi-Omics Data for Systems-Level Understanding of Thioglycosides

To fully comprehend the biological impact of this compound, a shift from single-target analysis to a systems-level perspective is necessary. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a comprehensive picture of the cellular response to thioglycosides. nih.govthermofisher.com This emerging field, known as systems glycobiology, aims to understand glycosylation and the function of glycans within the context of complex biological networks. nih.govucsd.edusysglyco.orgnih.gov

By treating cells with this compound and subsequently analyzing changes across these different molecular layers, researchers can map the intricate networks that are perturbed. researchgate.net For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. thermofisher.com Metabolomics can provide a snapshot of the metabolic state of the cell, revealing alterations in key pathways. thermofisher.com

Integrating these disparate datasets is a significant challenge but can yield profound insights that would be missed by any single omics approach alone. nih.govresearchgate.netmdpi.com This holistic view can help to identify not only the primary target of this compound but also the downstream consequences of its action, uncovering novel regulatory pathways and feedback loops. mdpi.com Such a systems-level understanding is crucial for predicting the broader physiological effects of thioglycosides and for identifying potential biomarkers of their activity. nih.gov

Exploration of New Analytical Paradigms for Thiosaccharide Characterization

Advancements in the study of this compound are intrinsically linked to the development of more powerful analytical techniques for its characterization. The structural complexity of carbohydrates requires sophisticated methods to determine not only the composition and linkage but also the three-dimensional conformation. researchgate.net

Mass spectrometry (MS) will continue to be a cornerstone of thiosaccharide analysis. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the precise determination of molecular weight. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for separating complex mixtures and identifying thioglycosides and their metabolites. creative-proteomics.comresearchgate.net Tandem MS (MS/MS) provides further structural detail by fragmenting the molecule to elucidate sugar sequences and linkage positions. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of carbohydrates. researchgate.net While 1D NMR provides initial information, 2D NMR experiments (like COSY, TOCSY, HSQC, and HMBC) are essential for assigning all proton and carbon signals and determining glycosidic linkages and stereochemistry. youtube.com Future developments may focus on combining NMR data with computational modeling to better understand the conformational dynamics of this compound in solution, which is critical for its interaction with biological targets. diva-portal.org Additionally, simpler techniques like Thin-Layer Chromatography (TLC) may see renewed application, especially when enhanced with modern image analysis for semi-quantitative assessments. nih.govresearchgate.netcreative-biolabs.com

Table 3: Advanced Analytical Techniques for Thiosaccharide Characterization

| Technique | Information Provided | Strengths |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. nih.gov | High sensitivity, suitable for complex mixtures, provides sequence information (MS/MS). creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) | Definitive structure, including anomeric configuration, linkage analysis, and 3D conformation. researchgate.netnih.gov | Provides unambiguous structural detail in solution. |

| Liquid Chromatography (LC) | Separation of complex mixtures of glycans and their isomers. researchgate.net | High resolution, can be coupled directly to MS for powerful analysis. nih.gov |

| Thin-Layer Chromatography (TLC) | Rapid qualitative and semi-quantitative analysis of carbohydrate mixtures. creative-biolabs.com | Simple, low-cost, and rapid for screening purposes. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Thiokojibiose, and how are they optimized for purity and yield?

- Methodological Answer : Synthesis typically involves thioglycosylation or enzymatic modification of kojibiose. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to control regioselectivity . Optimization requires monitoring reaction kinetics via HPLC or TLC and characterizing intermediates/purified products using / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Yield optimization may involve solvent screening (e.g., DMF vs. THF) and temperature gradients .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Beyond NMR and HRMS, circular dichroism (CD) can confirm stereochemistry, while X-ray crystallography provides definitive proof of crystalline structure. For dynamic studies, time-resolved IR spectroscopy tracks sulfur-related vibrational modes during conformational changes . Purity assessment requires HPLC with evaporative light scattering detection (ELSD) to avoid UV-inactive impurity interference .

Q. How do researchers isolate and quantify this compound in complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is used for isolation. Quantification employs LC-MS/MS with isotope-labeled internal standards (e.g., -2-Thiokojibiose) to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (nM–µM) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (pH, temperature) or enzyme isoforms. Researchers should:

- Replicate studies under standardized protocols (e.g., IUPAC-recommended buffer systems) .

- Perform kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. allosteric effects.

- Use molecular docking simulations (AutoDock Vina) to predict binding modes across isoforms .

- Cross-validate findings with knockout cell lines or CRISPR-edited enzymes to isolate mechanisms .

Q. What experimental designs address challenges in studying this compound’s stability under physiological conditions?

- Methodological Answer : Stability studies require:

- pH-dependent degradation profiling (e.g., 1–14 pH range) with LC-MS to identify breakdown products.

- Temperature-controlled incubators (25°C–37°C) to simulate in vivo conditions.

- Redox environment mimicry (e.g., glutathione addition) to assess thiol-disulfide exchange .

- Statistical modeling (e.g., Arrhenius plots) to predict shelf-life and bioactive half-life .

Q. How can researchers elucidate the enzymatic interactions of this compound with rare or uncharacterized glycosidases?

- Methodological Answer :

- Enzyme sourcing : Use metagenomic libraries or heterologous expression in E. coli .

- Activity screening : High-throughput fluorogenic substrate assays (e.g., 4-methylumbelliferyl derivatives) .

- Mechanistic studies : Stopped-flow kinetics combined with site-directed mutagenesis to identify catalytic residues.

- Data integration : Phylogenetic analysis (MEGA software) to correlate enzyme structure and activity .

Methodological Considerations for Data Rigor

- Replication : At least three independent biological replicates with technical triplicates to address variability .

- Statistical thresholds : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons; report effect sizes and confidence intervals .

- Data transparency : Publish raw spectra, chromatograms, and simulation parameters in supplementary materials, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.